molecular formula C15H11ClN2OS2 B2884098 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 942002-45-1

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2884098
CAS No.: 942002-45-1
M. Wt: 334.84
InChI Key: BFDRSIAVDOIYSV-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in medicinal chemistry due to their potential anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. The structure is often confirmed using IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .

Advantages and Limitations for Lab Experiments

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easier to synthesize and manipulate in the lab. It also has potential applications in a variety of fields, including medicinal chemistry, biochemistry, and microbiology. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. It is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. One area of research could focus on its potential applications in the treatment of cancer, particularly in combination with other anticancer agents. Another area of research could focus on its mechanism of action and how it affects gene expression and cell proliferation. Further research could also explore its potential applications in other areas, such as inflammation and infection. Overall, this compound has potential as a valuable tool for scientific research, and further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves several steps, starting from the reaction of 2-aminobenzo[d]thiazole with methylthioacetic acid to form 6-(methylthio)benzo[d]thiazol-2-yl)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chlorobenzamide to form this compound. The final product is obtained after purification and isolation steps.

Scientific Research Applications

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression and play a role in cancer development.

Safety and Hazards

As with any chemical compound, safety and hazards need to be considered when handling benzothiazole derivatives. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

Properties

IUPAC Name

2-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-9-6-7-12-13(8-9)21-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDRSIAVDOIYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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